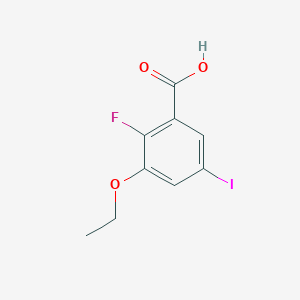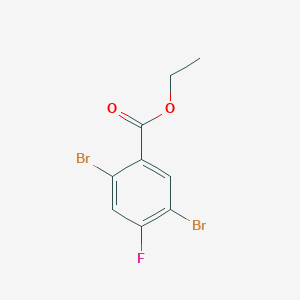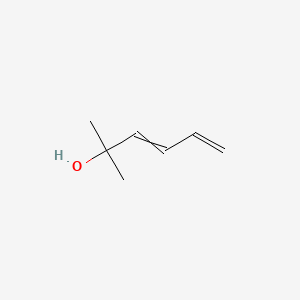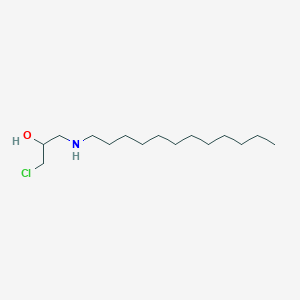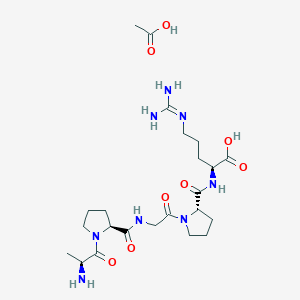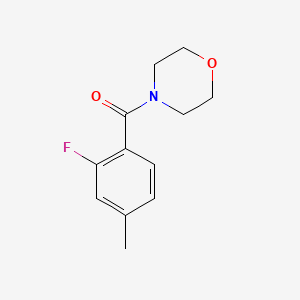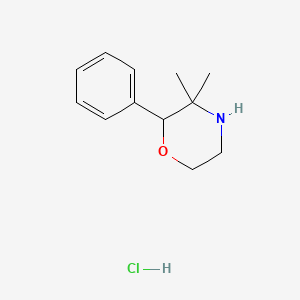
3,3-Dimethyl-2-phenylmorpholine, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-phenylmorpholine, monohydrochloride: is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of pharmacological activities and are used in various industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a phenyl group and two methyl groups at the 3-position, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-phenylmorpholine, monohydrochloride typically involves the reaction of 2-phenyl-3,3-dimethylmorpholine with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: The major products are often ketones or carboxylic acids.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-2-phenylmorpholine, monohydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on cellular processes. It is also used in the development of new pharmaceuticals.
Medicine: This compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its unique structure allows for the exploration of new therapeutic pathways.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor, solvent, and rubber accelerator. It is also used in the production of detergents and as a boiler water additive.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-phenylmorpholine, monohydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit certain kinases involved in cytokinesis and cell cycle regulation. This inhibition leads to alterations in cellular processes, making it a valuable compound in the study of cell biology and pharmacology.
Comparison with Similar Compounds
2-Phenyl-3,5-dimethylmorpholine (PDM-35): This compound is similar in structure but has different pharmacological effects, acting as a norepinephrine-dopamine releasing agent.
3,4-Dimethyl-2-phenylmorpholine: Another similar compound with slight variations in the position of the methyl groups, leading to different chemical properties.
2-Phenyl-3,6-dimethylmorpholine: This compound has a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3,3-Dimethyl-2-phenylmorpholine, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to inhibit specific kinases and its applications in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
1013-67-8 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
InChI Key |
AZRQEGKHPYNHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1)C2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



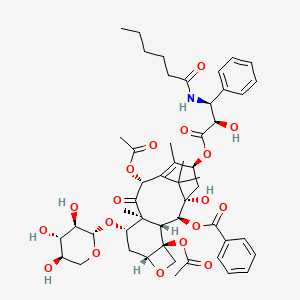

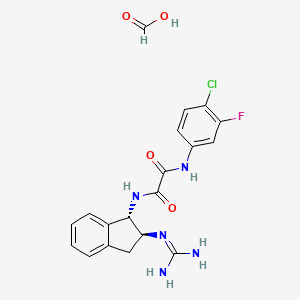

![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)

